
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate is a coordination compound that features a ruthenium(II) center coordinated to a phenyl(pyridin-2-yl)diazene ligand and stabilized by diperchlorate anions. Ruthenium complexes are known for their diverse applications in catalysis, photochemistry, and medicinal chemistry due to their unique electronic properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the phenyl(pyridin-2-yl)diazene ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require heating to facilitate the formation of the complex .
Industrial Production Methods
Industrial production methods for ruthenium complexes often involve large-scale reactions in batch or continuous flow reactors. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate can undergo various chemical reactions, including:
Reduction: The complex can be reduced, often leading to changes in its coordination environment and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of modified ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate has several scientific research applications:
Mecanismo De Acción
The mechanism by which phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate exerts its effects involves the interaction of the ruthenium center with molecular targets such as DNA or proteins. The complex can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, the complex can generate reactive oxygen species upon light activation, which can damage cellular components and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar photophysical properties and are used in similar applications, such as catalysis and photodynamic therapy.
Ruthenium(II)-1,10-phenanthroline complexes: These complexes also exhibit strong metal-to-ligand charge transfer properties and are used in energy conversion and luminescence sensors.
Uniqueness
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate is unique due to the presence of the phenyl(pyridin-2-yl)diazene ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows for specific interactions with biological targets and enhances its potential for use in medicinal applications .
Propiedades
Número CAS |
90457-49-1 |
|---|---|
Fórmula molecular |
C33H27Cl2N9O8Ru |
Peso molecular |
849.6 g/mol |
Nombre IUPAC |
phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate |
InChI |
InChI=1S/3C11H9N3.2ClHO4.Ru/c3*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;2*2-1(3,4)5;/h3*1-9H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
XTXGXQYVJOWTBN-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
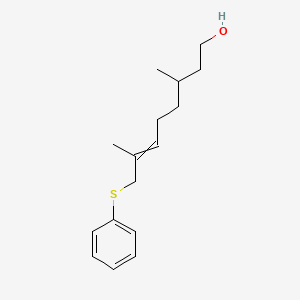
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
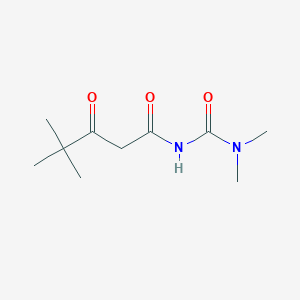
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
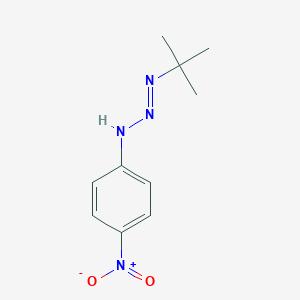

![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
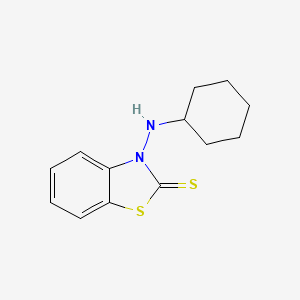
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
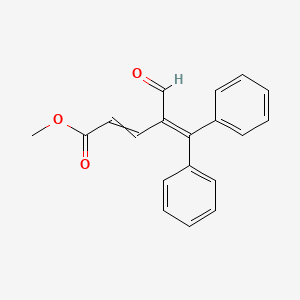
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
